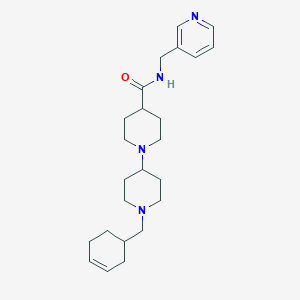![molecular formula C11H11ClN4S B3791077 2-chloro-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-pyridinamine](/img/structure/B3791077.png)
2-chloro-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-pyridinamine
Descripción general
Descripción
Chemical compounds like “2-chloro-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-pyridinamine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has atoms of at least two different elements as members of the ring .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions, where a nucleophile, an electron-rich species, attacks an electrophilic carbon of the alkyl group to give the substituted product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods like NMR (Nuclear Magnetic Resonance), IR (Infrared spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and depend on the specific conditions and reagents used. They often involve mechanisms such as nucleophilic substitution or elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like its solubility, melting point, boiling point, etc., can be determined using various analytical techniques .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4S/c1-17-11-15-6-8(7-16-11)5-14-9-3-2-4-13-10(9)12/h2-4,6-7,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGRIKXRMXJILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CNC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-4-(1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidin-2-yl)-1,2,5-oxadiazole](/img/structure/B3791004.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B3791012.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3791024.png)
![N-methyl-3-(4-morpholinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-propanamine](/img/structure/B3791029.png)
![5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B3791036.png)
![1-[4-(difluoromethoxy)phenyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B3791043.png)
![ethyl 4-benzyl-1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinecarboxylate](/img/structure/B3791060.png)

![2,4-dimethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3791069.png)
![(2S,6R)-4-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine](/img/structure/B3791079.png)
![N-[2-(2-ethylphenyl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B3791086.png)
![1-phenyl-N-[trans-4-(4H-1,2,4-triazol-4-yl)cyclohexyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B3791090.png)

![7-(3-methoxybenzyl)-2-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3791100.png)
